10-Phenyl-10H-phenoxazin-3-yl thiocyanate
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Overview
Description
10-Phenyl-10H-phenoxazin-3-yl thiocyanate is an organic compound with the molecular formula C₁₉H₁₂N₂OS. It is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysis, dye-sensitized solar cells, and chemotherapy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Phenyl-10H-phenoxazin-3-yl thiocyanate typically involves the reaction of 10-Phenyl-10H-phenoxazine with thiocyanate reagents under controlled conditions. One common method includes the use of thiocyanogen (SCN₂) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
10-Phenyl-10H-phenoxazin-3-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halides and alkoxides.
Scientific Research Applications
10-Phenyl-10H-phenoxazin-3-yl thiocyanate has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-Phenyl-10H-phenoxazin-3-yl thiocyanate involves its interaction with molecular targets and pathways:
Photoredox Catalysis: The compound acts as a catalyst by absorbing light and transferring electrons to substrates, facilitating redox reactions.
Biological Activity: Its antioxidant properties involve scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
10-Phenyl-10H-phenothiazine: Similar in structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
10-Phenyl-10H-phenoxazine: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
10-Phenyl-10H-phenoxasilin: Contains a silicon atom in the heterocyclic ring, leading to different electronic properties.
Properties
CAS No. |
71041-10-6 |
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Molecular Formula |
C19H12N2OS |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(10-phenylphenoxazin-3-yl) thiocyanate |
InChI |
InChI=1S/C19H12N2OS/c20-13-23-15-10-11-17-19(12-15)22-18-9-5-4-8-16(18)21(17)14-6-2-1-3-7-14/h1-12H |
InChI Key |
VLEPIOHELZMFEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)SC#N)OC4=CC=CC=C42 |
Origin of Product |
United States |
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